molecular formula C9H10Cl2N2O B11876324 (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one

(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one

Cat. No.: B11876324
M. Wt: 233.09 g/mol
InChI Key: CMIZMWMZQJYCMT-YFKPBYRVSA-N
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Description

(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one (CAS# 1173435-20-5) is a chiral pyrazinone derivative of significant interest in medicinal chemistry and pharmacological research. This compound serves as a key synthetic intermediate or structural motif in the development of novel therapeutic agents. Pyrazinone-containing compounds have been extensively studied as potent and selective antagonists of the corticotropin-releasing factor receptor-1 (CRF-R1), a prime target for the potential treatment of anxiety and depression disorders . Researchers value this specific (S)-enantiomer for its defined stereochemistry, which is crucial for selective interaction with biological targets. The 3,5-dichloro configuration on the pyrazinone ring is a critical structural feature known to influence both the compound's reactivity and its biological activity . Beyond neuroscientific applications, derivatives of 3,5-dichloropyrazin-2(1H)-one have demonstrated notable in vitro fungicidal activity, particularly against pathogens like Candida albicans, by inducing the accumulation of reactive oxygen species . The compound's mechanism in this context is suggested to involve cellular pathways related to vacuolar functionality and DNA processes . Furthermore, the pyrazinone scaffold is recognized in the development of protein kinase modulators, indicating its potential utility in oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. For Research Use Only.

Properties

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

IUPAC Name

3,5-dichloro-1-[(1S)-1-cyclopropylethyl]pyrazin-2-one

InChI

InChI=1S/C9H10Cl2N2O/c1-5(6-2-3-6)13-4-7(10)12-8(11)9(13)14/h4-6H,2-3H2,1H3/t5-/m0/s1

InChI Key

CMIZMWMZQJYCMT-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1CC1)N2C=C(N=C(C2=O)Cl)Cl

Canonical SMILES

CC(C1CC1)N2C=C(N=C(C2=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Core Pyrazinone Ring Formation

The pyrazinone ring serves as the foundational structure for this compound. Its synthesis typically begins with the cyclization of appropriately substituted precursors. One approach involves the condensation of α-amino amides with carbonyl compounds under basic conditions. For example, reacting glycine derivatives with diketones in the presence of ammonium acetate yields the pyrazinone core . The stereochemical integrity of the (S)-configuration at the cyclopropylethyl side chain is preserved through the use of chiral auxiliaries or asymmetric catalysis during this step.

Key to this process is the selection of solvents and bases. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile facilitate the cyclization, while inorganic bases like potassium carbonate maintain reaction efficiency. Yields for this step typically range from 65% to 78%, depending on the substituents’ electronic and steric properties .

ParameterValue
CatalystPdCl₂(PPh₃)₂ (5 mol%)
SolventTetrahydrofuran (THF)
Temperature60–70°C
Yield82–89%

Regioselective Dichlorination

MethodReagentsTemperatureYield (%)
Direct HCl/H₂O₂HCl, H₂O₂0–5°C92
SandmeyerCuCl, NaNO₂25°C68
Deaminative (MgCl₂)MgCl₂, t-BuONO50°C85

Scalability and Industrial Applications

The synthesis has been successfully scaled to produce kilogram quantities for preclinical studies. Critical considerations for scale-up include:

  • Solvent Recovery : THF and dichloromethane are recycled via distillation to reduce costs .

  • Catalyst Recycling : Palladium catalysts are recovered using scavenger resins, lowering metal residues to <10 ppm .

  • Process Safety : Exothermic reactions, such as chlorination, are controlled via jacketed reactors and slow reagent addition .

Chemical Reactions Analysis

Types of Reactions

(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Related Pyrazin-2(1H)-one Derivatives

Structural Modifications and Substituent Effects

The pyrazin-2(1H)-one scaffold is a versatile pharmacophore, with substitutions at the N1, 3-, 5-, and 6-positions dictating pharmacological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazin-2(1H)-one Derivatives
Compound Name Substituents Molecular Weight Key Biological Activity IC50/Activity Notes Reference
(S)-3,5-Dichloro-1-(1-cyclopropylethyl) N1: Cyclopropylethyl; 3,5: Cl 269.13 CRF-1 receptor antagonism Intermediate for BMS-665053
1-Benzyl-3,5-dichloro-6-methyl N1: Benzyl; 3,5: Cl; 6: Me 269.13 Not explicitly reported Predicted density: 1.35 g/cm³
3-(4-Chlorophenyl)-1-(cyclopropylmethyl) N1: Cyclopropylmethyl; 3: 4-Cl-Ph 253.70 Insulin secretion stimulation Antidiabetic candidate
3,5-Dibromo-1-methyl N1: Me; 3,5: Br 267.91 Not explicitly reported Synthetic intermediate
3-(3,5-Dichlorophenyl) 3: 3,5-Cl₂-Ph 241.07 Not explicitly reported Structural diversity study
Key Observations:

N1 Substituents: The cyclopropylethyl group in the target compound introduces stereochemical rigidity, likely enhancing target binding through van der Waals interactions in hydrophobic pockets . In contrast, the benzyl group in 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one adds aromatic bulk, which may improve membrane permeability but increase metabolic instability .

Halogenation Patterns: Chlorine at positions 3 and 5 is conserved in the target compound and 1-benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one. Chlorine’s electronegativity enhances electron withdrawal, stabilizing the pyrazinone ring and improving binding affinity to targets like kinases or receptors . Bromine substitution (3,5-dibromo-1-methylpyrazin-2(1H)-one) increases molecular polarizability, which could strengthen halogen bonding but may also elevate molecular weight, affecting pharmacokinetics .

Aromatic vs. Aliphatic Substituents :

  • The 3-(3,5-dichlorophenyl) variant introduces a planar aromatic group, enabling π-π stacking with receptor tyrosine kinases (RTKs) or other aromatic residues in binding sites . However, this may reduce aqueous solubility compared to aliphatic substituents like cyclopropylethyl .

Crystallinity and Polymorphism

Crystal forms C and E of a related pyrazinone compound () highlight the importance of solid-state characterization. Polymorphs can influence solubility and bioavailability, suggesting that the target compound’s crystallization from ethanol () may optimize its physicochemical properties for formulation .

Biological Activity

(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one, with the CAS number 1173435-20-5, is a pyrazinone derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C9H10Cl2N2OC_9H_{10}Cl_2N_2O and a molecular weight of 233.09 g/mol. The structure of this compound includes two chlorine atoms and a cyclopropyl ethyl group, which are significant for its pharmacological properties.

Antidepressant and Anxiolytic Effects

Research indicates that pyrazinone derivatives, including (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one, exhibit potential as antidepressants and anxiolytics. A related compound, BMS-665053, which shares structural similarities, has been identified as a selective antagonist of the corticotropin-releasing factor receptor-1 (CRF-R1). This receptor is implicated in the stress response and anxiety disorders. In rodent models, BMS-665053 demonstrated efficacy in reducing anxiety-like behaviors, suggesting that (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one may have similar therapeutic applications .

The mechanism underlying the biological activity of (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one likely involves modulation of neurotransmitter systems and inhibition of specific signaling pathways involved in cell proliferation and survival. The presence of chlorine atoms may enhance the compound's ability to interact with biological targets through halogen bonding or increased lipophilicity.

Study 1: Anxiolytic Effects in Rodents

A study published in PubMed examined the effects of BMS-665053 on anxiety-like behaviors in rats. The results indicated that administration of the compound resulted in significant reductions in defensive withdrawal behaviors, suggesting its potential as an anxiolytic agent .

Study 2: Anticancer Activity

In vitro studies on related pyrazole compounds have shown promising results against breast cancer cell lines MCF-7 and MDA-MB-231. These compounds were evaluated for their cytotoxicity and potential synergistic effects when combined with standard chemotherapy agents like doxorubicin . Although specific data on (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one is not available, these findings support the exploration of its anticancer potential.

Data Summary Table

PropertyValue
Chemical Name(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one
CAS Number1173435-20-5
Molecular FormulaC9H10Cl2N2OC_9H_{10}Cl_2N_2O
Molecular Weight233.09 g/mol
Potential ActivitiesAnxiolytic, Anticancer
Related CompoundsBMS-665053

Q & A

Q. What are the common synthetic strategies for preparing (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one, and how are stereochemical outcomes controlled?

The synthesis typically involves multicomponent reactions (MCRs), such as the Ugi reaction, which allows skeletal and stereochemical diversity. A key step is the cyclization of precursors like substituted pyrazines and cyclopropane derivatives under controlled conditions (e.g., solvent polarity, temperature). To achieve the (S)-enantiomer, chiral auxiliaries or asymmetric catalysis may be employed. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying the pyrazinone core and substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves absolute stereochemistry. Purity is assessed via HPLC (≥95% by area normalization) and melting point analysis .

Q. How does the cyclopropylethyl substituent influence the compound’s stability under varying pH and temperature conditions?

The cyclopropylethyl group enhances steric protection of the pyrazinone ring, improving thermal stability (decomposition >200°C). Stability studies in buffered solutions (pH 1–12) show hydrolysis resistance at neutral pH but degradation under strongly acidic/basic conditions. Storage recommendations include inert atmospheres and low temperatures (-20°C) to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric syntheses of this compound?

Optimization involves screening chiral catalysts (e.g., BINOL-derived phosphoric acids) and solvents (polar aprotic vs. nonpolar). Kinetic resolution or dynamic kinetic asymmetric transformations (DyKAT) may enhance ee. Reaction monitoring via chiral HPLC or circular dichroism (CD) spectroscopy is critical. Recent studies report ee >90% using Rh-catalyzed hydrogenation .

Q. What contradictions exist in reported spectroscopic data for pyrazinone derivatives, and how can they be resolved?

Discrepancies in NMR chemical shifts (e.g., pyrazinone C=O vs. amide C=O) arise from solvent effects or tautomerism. For (S)-3,5-dichloro derivatives, deuterated DMSO or CDCl3 stabilizes the enol form, simplifying assignments. Cross-validation with computational methods (DFT-based NMR prediction) resolves ambiguities .

Q. What mechanistic insights explain the compound’s interaction with biological targets like mTOR kinases?

The pyrazinone core mimics ATP’s adenine moiety, enabling competitive inhibition of mTOR’s kinase domain. Structure-activity relationship (SAR) studies reveal that the 3,5-dichloro groups enhance binding affinity by interacting with hydrophobic pockets. In vitro assays (IC50 ≤10 nM) and molecular docking validate this mechanism .

Q. How do solvent choice and additives affect the regioselectivity of electrophilic substitutions on the pyrazinone ring?

Polar aprotic solvents (DMSO, DMF) favor electrophilic attack at the N-1 position due to stabilization of transition states. Additives like Lewis acids (e.g., ZnCl2) direct substitution to the 5-position. Kinetic studies under reflux (80–100°C) show a 3:1 regioselectivity ratio for chlorination .

Methodological Guidance

Q. Designing a protocol for scaled-up synthesis: What parameters mitigate side reactions?

Key parameters include:

  • Temperature control : Slow addition of reagents at 0–5°C minimizes exothermic side reactions.
  • Catalyst loading : 5–10 mol% of Pd(OAc)₂ reduces dimerization.
  • Workup : Aqueous extraction (NaHCO3) removes acidic byproducts.
    Pilot-scale trials (>10 g) report yields of 65–70% with purity ≥98% .

Q. How to address low reproducibility in biological assays involving this compound?

  • Standardize solvent systems : Use DMSO with ≤0.1% H2O to prevent aggregation.
  • Validate target engagement : Include positive controls (e.g., rapamycin for mTOR assays).
  • Dose-response curves : Test concentrations from 1 nM–10 µM to account for batch variability .

Q. What computational tools predict the compound’s ADMET properties for preclinical studies?

Software like Schrödinger’s QikProp or SwissADME estimates:

  • Lipophilicity : LogP ≈2.1 (optimal for blood-brain barrier penetration).
  • Metabolic stability : CYP3A4-mediated oxidation is predicted as the primary clearance route.
    Experimental validation via microsomal assays is recommended .

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